molecular formula C28H31N5O2 B2849583 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide CAS No. 1112429-23-8

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide

Katalognummer B2849583
CAS-Nummer: 1112429-23-8
Molekulargewicht: 469.589
InChI-Schlüssel: DXSVBCFYBMNZQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of benzofuran [3,2-D]pyrimidine . Benzofuran derivatives have been studied for their potential as PARP-1 inhibitors , which are a promising target for developing anticancer drugs .


Synthesis Analysis

Benzofuran derivatives can be synthesized through an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the facile synthesis of 1,4-dihydrobenzofuro .


Molecular Structure Analysis

The molecular structure of this compound likely includes a benzofuran [3,2-D]pyrimidine core, which is common in PARP-1 inhibitors .

Wissenschaftliche Forschungsanwendungen

Synthesis and Potential as Antipsychotic Agents

A study explored the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. These analogues, including structures related to "1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide," were evaluated for their in vitro binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Some derivatives exhibited potent in vivo activities comparable to known antipsychotics and showed lower activity in behavioral models predictive of extrapyramidal side effects, indicating their potential as backup compounds to existing antipsychotic medications (Norman et al., 1996).

Role in Antineoplastic Therapies

Another study focused on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This research provides insights into the metabolic pathways of compounds structurally related to "1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide" in humans. It highlights the significance of understanding the metabolic profiles of such compounds for optimizing their therapeutic efficacy and safety (Gong et al., 2010).

Anti-Inflammatory and Analgesic Properties

Research on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone revealed their potential as anti-inflammatory and analgesic agents. Compounds in this study demonstrated significant cyclooxygenase-1/2 (COX-1/2) inhibitory activities, along with notable analgesic and anti-inflammatory effects, highlighting the therapeutic potential of heterocyclic carboxamides in treating inflammation and pain (Abu‐Hashem et al., 2020).

Anti-Angiogenic and DNA Cleavage Activities

A study on the synthesis, anti-angiogenic, and DNA cleavage activities of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives highlights the potential of these compounds in cancer therapy. These derivatives efficiently blocked the formation of blood vessels in vivo and exhibited differential DNA binding/cleavage activities, suggesting their utility as anticancer agents by targeting both anti-angiogenic pathways and directly interacting with DNA (Kambappa et al., 2017).

Wirkmechanismus

While the specific mechanism of action for this compound is not known, benzofuran derivatives have been shown to inhibit PARP-1 activity . This inhibition can lead to the repair of DNA single-strand breakage and aggravate DNA double-strand breakage, promoting the apoptosis of cancer cells through the mitochondrial apoptosis pathway .

Eigenschaften

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O2/c34-28(31-22-12-15-32(16-13-22)17-20-7-2-1-3-8-20)21-9-6-14-33(18-21)27-26-25(29-19-30-27)23-10-4-5-11-24(23)35-26/h1-5,7-8,10-11,19,21-22H,6,9,12-18H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSVBCFYBMNZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NC5CCN(CC5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.